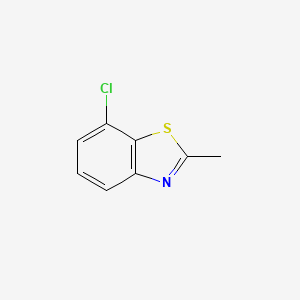

7-Chloro-2-methylbenzothiazole

Overview

Description

7-Chloro-2-methylbenzothiazole is a chemical compound with the molecular formula C8H6ClNS. It is a derivative of benzothiazole, which is a bicyclic compound with fused benzene and thiazole rings . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Molecular Structure Analysis

The structure of benzothiazole derivatives, including 7-Chloro-2-methylbenzothiazole, is crucial to their activity. Modern instruments for single-crystal X-ray diffraction (SC-XRD) analysis have evolved to analyze smaller crystals and deliver a structure easier .Chemical Reactions Analysis

Benzothiazole derivatives displayed antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, including 7-Chloro-2-methylbenzothiazole, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising results against M. tuberculosis . The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Medicinal Chemistry

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives, including 7-Chloro-2-methylbenzothiazole, possess a wide range of pharmacological properties . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Anti-Bacterial and Anti-Fungal Properties

2-substituted benzothiazole scaffolds, including 7-Chloro-2-methylbenzothiazole, have shown potent anti-bacterial and anti-fungal properties. These properties make them potential candidates for the development of new antimicrobial drugs .

Anti-Oxidant Properties

Benzothiazole derivatives have been found to exhibit anti-oxidant properties . This makes them potential candidates for the development of drugs to combat oxidative stress-related diseases .

Anti-Proliferative Properties

2-arylbenzothiazoles, including 7-Chloro-2-methylbenzothiazole, have shown anti-proliferative properties . They have potential applications in the development of anti-cancer drugs .

Electrophosphorescent Emitter in OLEDs

Benzothiazole derivatives are also used as electrophosphorescent emitters in Organic Light Emitting Diodes (OLEDs) . This makes them important in the field of electronic devices .

Mechanism of Action

Target of Action

7-Chloro-2-methylbenzothiazole is a type of benzothiazole derivative. Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The primary target of these compounds is often the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, such as the dpre1 enzyme, leading to inhibition of the enzyme’s function . This interaction disrupts the normal functioning of the bacterial cell wall biosynthesis, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

It is known that benzothiazole derivatives can interfere with the cell wall biosynthesis pathway in mycobacterium tuberculosis by inhibiting the dpre1 enzyme . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .

Pharmacokinetics

Pharmacokinetics generally characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its adme processes .

Result of Action

The result of the action of 7-Chloro-2-methylbenzothiazole is likely the inhibition of the growth and proliferation of Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, the compound disrupts the cell wall biosynthesis pathway, which is crucial for the survival and proliferation of the bacteria .

Action Environment

The action, efficacy, and stability of 7-Chloro-2-methylbenzothiazole can be influenced by various environmental factors. These factors can include the presence of other compounds, pH levels, temperature, and more . .

Safety and Hazards

Future Directions

Benzothiazole derivatives are being extensively researched for their potential in drug design due to their high biological and pharmacological activity. The development of novel antibiotics to control resistance problems is crucial . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

properties

IUPAC Name |

7-chloro-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIIVWLIRYTDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-methylbenzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

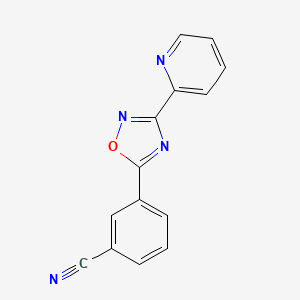

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research presented in the provided paper?

A1: The paper focuses on the synthesis of several substituted benzothiazole compounds, including 7-Chloro-2-methylbenzothiazole, but it does not delve into its properties or applications beyond the synthetic procedure. [] Therefore, we cannot answer most of the questions listed using this paper alone.

Q2: Can you elaborate on the synthesis of 7-Chloro-2-methylbenzothiazole based on the paper?

A2: The paper titled "Studies on Condensed Systems of Aromatic Series. XVII: Synthesis of 5- and 7-Chloro-2-methylbenzothiazoles and 2, 5- and 2, 7-Dimethylbenzothiazoles" [] details the synthetic procedures for different substituted benzothiazoles. While it specifically mentions 7-Chloro-2-methylbenzothiazole, the paper focuses on the general synthesis of this family of compounds and does not provide a dedicated, detailed procedure solely for 7-Chloro-2-methylbenzothiazole.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)

![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/no-structure.png)